molecular formula C3H6N4S B1277840 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 66870-09-5

5-amino-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1277840
CAS RN: 66870-09-5
M. Wt: 130.17 g/mol
InChI Key: FMOWTLWMBHFCJY-UHFFFAOYSA-N
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Description

The compound 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, and anticancer properties. These derivatives are particularly interesting due to their high efficiency and low toxicity, making them promising candidates for the development of new pharmaceuticals .

Synthesis Analysis

The synthesis of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol derivatives involves multi-step reaction sequences. For instance, the synthesis of related compounds often starts with the conversion of organic acids into esters, followed by the formation of hydrazides, oxadiazole-thiols, triazole-thiols, and finally the target triazole thioesters . Another approach involves the cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions . Microwave irradiation has also been employed to expedite the synthesis process . These methods highlight the versatility and adaptability of synthetic routes for triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives, including 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol, has been elucidated using various spectroscopic methods. Single crystal X-ray analysis, NMR spectroscopy, and mass spectrometry are commonly used to confirm the structure of these compounds . The crystal structure analysis reveals how the triazole ring interacts with other substituents, which can influence the compound's physical and chemical properties .

Chemical Reactions Analysis

Triazole derivatives undergo various chemical reactions that are essential for creating biologically active molecules. For example, they can react with different aromatic aldehydes to yield substituted triazoles, which can further undergo cyclo-condensation to form thiazolidinones or react with formaldehyde and aromatic amines to yield Mannich bases . These reactions are crucial for diversifying the chemical space of triazole-based compounds and enhancing their biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol derivatives are characterized by their melting points, solubility in various solvents, and stability under different conditions. These properties are determined using standard methods described in pharmacopoeias and are essential for the development of pharmaceutical formulations . Additionally, the photophysical properties, such as absorption and photoluminescence, are studied to understand the electronic and luminescent behavior of these compounds .

Scientific Research Applications

  • Antifungal Evaluation

    • Field : Medicinal Chemistry
    • Application : A series of 5-substituted-4-amino-1,2,4-triazole-3-thioesters was synthesized and evaluated for their in vitro antifungal activity .
    • Method : The target compounds were obtained by refluxing 5-substituted-1,3,4-oxadiazole-2-thioesters in the presence of hydrazine hydrate and absolute alcohol .
    • Results : Some of the evaluated compounds possessed significant antifungal activity as compared to a terbinafine standard .
  • Alpha-Amylase and Alpha-Glucosidase Inhibitory Activity

    • Field : Biochemistry
    • Application : New mixed-ligand chelates of 1,2,4-triazole-based ligand were synthesized and examined for in vitro alpha-amylase and alpha-glucosidase inhibitory activity .
    • Method : The quantum computational calculations of the synthesized compounds were executed in the ground state using DFT/B3LYP level with 6-311++G as basis set .
    • Results : The complex 3 against alpha-amylase and complex 4 against alpha-glucosidase were found to be effective inhibitors .
  • DNA Marker Detection

    • Field : Biochemistry
    • Application : 1H-1,2,4-Triazole-3-thiol was used in a study to design a surface enhanced Raman scattering based probe for fast and accurate detection of DNA markers .
  • Synthesis of 1,2,4-Triazole-Containing Scaffolds

    • Field : Organic Chemistry
    • Application : 1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .
    • Method : The synthesis of these privileged scaffolds uses 3-amino-1,2,4-triazole .
    • Results : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .
  • Corrosion Inhibition

    • Field : Materials Science
    • Application : 1,2,4-Triazole derivatives are used as corrosion inhibitors for metals like copper, iron, aluminum, zinc .
    • Method : These compounds form salts with acids as well as bases, and have special affinity towards metal surface displacing water molecules on the surface .
    • Results : 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol and 3-amino-5-heptyl-1,2,4-triazole are excellent inhibitors of zinc corrosion in acid solution .
  • Metal Complexes Synthesis

    • Field : Inorganic Chemistry
    • Application : 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is used in the synthesis of new mixed-ligand chelates .
    • Method : The target compounds were obtained by reacting 5-nitrosalicyladehyde, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, and metal acetates .
  • Synthesis of Imidazo[2,1-c][1,2,4]triazole-5-Amine Products

    • Field : Organic Chemistry
    • Application : A more effective multi-component one-pot procedure for the formation of imidazo[2,1-c][1,2,4]triazole-5-amine products has been reported .
    • Method : The target compounds were obtained by reacting easily accessible aromatic aldehydes, benzoyl cyanide, and 3-amino-1,2,4-triazole in pyridine under controlled microwave irradiation condition .
  • Synthesis of Fluconazole, Isavuconazole, Itraconazole, Voriconazole, Pramiconazole, Ravuconazole, and Posaconazole

    • Field : Pharmaceutical Chemistry
    • Application : Many antifungal drugs include fluconazole, isavuconazole, itraconazole, voriconazole, pramiconazole, ravuconazole, and posaconazole containing 1,2,4-triazole moiety in their structure .
  • Synthesis of Epoxiconazole, Triadimenol, Propiconazole, Prothioconazole, Metconazole, Cyproconazole, Tebuconazole, Flusilazole, and Paclobutrazol

    • Field : Agrochemistry
    • Application : Several fungicides containing 1,2,4-triazole nucleus include epoxiconazole, triadimenol, propiconazole, prothioconazole, metconazole, cyproconazole, tebuconazole, flusilazole, and paclobutrazol used for plant protection .

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name

3-amino-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMOWTLWMBHFCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398730
Record name 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol
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Molecular Weight

130.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

66870-09-5
Record name NSC95940
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Record name 5-amino-4-methyl-4H-1,2,4-triazole-3-thiol
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Record name 5-Amino-4-methyl-4H-1,2,4-triazole-3-thiol
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